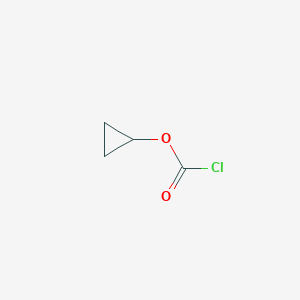
Cyclopropyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl chloroformate is a chemical compound with the molecular formula C4H5ClO2 . It has an average mass of 120.534 Da and a monoisotopic mass of 119.997810 Da .
Synthesis Analysis
Cyclopropyl chloroformate can be synthesized through various methods. One such method involves a visible-light mediated ring opening reaction of alkylidenecyclopropanes . Another method involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature .Chemical Reactions Analysis
Cyclopropyl chloroformate can undergo various chemical reactions. For instance, it can participate in a visible-light mediated ring opening reaction of alkylidenecyclopropanes . Chloroformates, including cyclopropyl chloroformate, can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Applications De Recherche Scientifique
Ring-opening Reactions and Radical Additions :
- Cyclopropenes exhibit a unique reaction with chloroform under radical conditions, leading to trichloromethylcyclopropanes or unconjugated esters through ring-opening reactions (Ueda et al., 2015).
- Donor-acceptor cyclopropanes can react with iodobenzene dichloride, resulting in ring-opened products with chlorine atoms, showcasing the versatility of cyclopropyl compounds in synthetic chemistry (Garve et al., 2014).
Utility in Drug Development :
- The cyclopropyl ring is increasingly used in drug development, enhancing drug potency and reducing off-target effects. Its unique properties, like coplanarity and enhanced π-character of C-C bonds, are crucial in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).
Methods in Medicinal Chemistry :
- Cyclopropanes, including derivatives of cyclopropyl chloroformate, are integral in medicinal chemistry for their spatial and electronic features, along with high metabolic stability. They play a crucial role in connecting cyclopropyl groups to heterocycles or amides, which are important in pharmaceuticals (Gagnon et al., 2007).
Synthesis of Bioactive Compounds :
- Cyclopropanecarboxylic acid derivatives, synthesized from cyclopropyl chloroformate, have shown significant biological activities, including herbicidal and fungicidal properties, highlighting the application of cyclopropyl compounds in biochemistry (Tian et al., 2009).
Cyclopropylation in Organic Synthesis :
- Novel methods for direct cyclopropylation of nitrogen-containing compounds using cyclopropyl derivatives have been developed, providing a pathway to prepare N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, essential in organic synthesis (Zheng et al., 2019).
Cyclopropane as a Building Block :
- Activated cyclopropanes, such as vinyl and carbonyl cyclopropanes, are valuable building blocks in organic chemistry for the synthesis of cyclic compounds through cyclization and cycloaddition reactions, demonstrating the utility of cyclopropyl compounds in complex syntheses (Di Simone & Waser, 2009).
Safety And Hazards
While specific safety and hazards information for Cyclopropyl chloroformate is not available, general safety measures for handling chloroformates include wearing suitable protective clothing and avoiding contact with skin and eyes .
Relevant Papers Several relevant papers were retrieved during the search. These include a paper on a visible-light mediated ring opening reaction of alkylidenecyclopropanes , and a paper on the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate .
Propriétés
IUPAC Name |
cyclopropyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJNRPHIMXRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl chloroformate | |
CAS RN |
52107-21-8 |
Source


|
| Record name | cyclopropyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

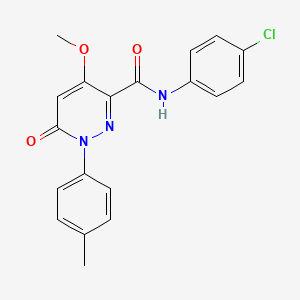

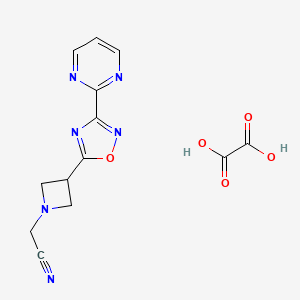
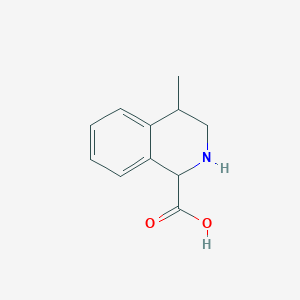
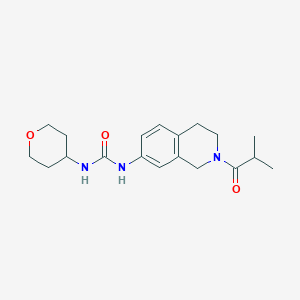
![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)
![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)
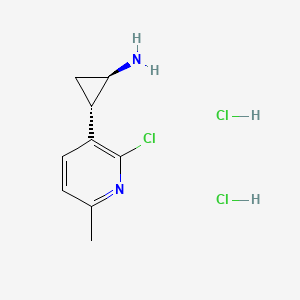
![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B2590131.png)
